molecular formula C16H11Cl2N3OS B2932395 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-32-0

2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2932395
CAS RN: 391227-32-0
M. Wt: 364.24
InChI Key: UZTBLOMBLPDLIB-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as DMThiad, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its potent activity against various targets, including cancer cells, neurons, and bacteria/fungi. 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction is to further elucidate the mechanism of action of 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, particularly its effects on HDACs and NF-κB. Another direction is to explore the potential use of 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, the potential use of 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide in other fields, such as agriculture or environmental science, could be explored.

Synthesis Methods

2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be synthesized through a multi-step reaction process that involves the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-5-(2-methylphenyl)-1,3,4-thiadiazole in the presence of a base. The resulting intermediate is then further reacted with N-methylmorpholine to yield 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have potent activity against various bacterial and fungal strains.

properties

IUPAC Name

2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-4-2-3-5-11(9)15-20-21-16(23-15)19-14(22)12-7-6-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTBLOMBLPDLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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